N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a phenoxybenzamide structure
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(19-12-16-22(17-13-19)31-21-6-2-1-3-7-21)27-20-14-10-18(11-15-20)25-28-23-8-4-5-9-24(23)29-25/h1-17H,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFDXUYGKDAUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions, such as using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Coupling Reactions: The benzimidazole derivative is then coupled with a phenyl group through nucleophilic substitution reactions.
Formation of Phenoxybenzamide: The final step involves the formation of the phenoxybenzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzimidazole moiety, a phenyl group, and a phenoxybenzamide structure. The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide typically involves several key steps:
- Formation of the Benzimidazole Ring : This is often achieved through cyclization reactions involving ortho-phenylenediamines and appropriate carbonyl compounds.
- Introduction of Phenyl and Phenoxy Groups : These groups can be added through nucleophilic substitution reactions or coupling reactions.
- Purification : Techniques such as chromatography are employed to isolate the final product with high purity.
The molecular formula of this compound is C₁₈H₁₈N₂O₂, indicating its complexity and potential for diverse interactions in biological systems.
Anticancer Properties
This compound has shown promising results in various studies related to anticancer activity. Research indicates that compounds with similar structural features can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that benzimidazole derivatives can target specific biochemical pathways involved in cancer progression .
In vitro studies have reported that this compound can effectively inhibit the proliferation of human colorectal carcinoma cells (HCT116), with IC₅₀ values indicating significant potency against these cancer cells . The mechanism of action is believed to involve interactions with biological macromolecules, influencing protein activity and enzyme function.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research findings suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains . This broad-spectrum antimicrobial activity positions it as a candidate for further development into therapeutic agents for infectious diseases.
Case Studies and Experimental Findings
Several studies have documented the synthesis and biological evaluation of this compound:
- Anticancer Studies :
- Antimicrobial Studies :
- Another study assessed the antimicrobial efficacy of related compounds against various pathogens using tube dilution techniques. The results showed that some derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential.
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation; induces apoptosis; effective against colorectal carcinoma cells (HCT116). |
| Antimicrobial | Active against Gram-positive/negative bacteria and fungi; potential for development into therapeutic agents for infections. |
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the phenoxybenzamide moiety.
4-Phenylbenzamide: Similar in structure but lacks the benzimidazole moiety.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide is unique due to its combined benzimidazole and phenoxybenzamide structures, which confer distinct chemical and biological properties. This dual functionality makes it more versatile in its applications compared to similar compounds .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound integrates a benzo[d]imidazole moiety with phenyl and phenoxy groups, which may enhance its interactions with biological targets.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A benzo[d]imidazole ring, which is known for its anticancer properties.
- A benzamide functional group, contributing to its versatility in medicinal chemistry.
- A phenoxy group that may enhance bioactivity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing the benzo[d]imidazole structure often exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are detailed below.
Anticancer Activity
This compound has shown promising results in cancer research. Studies suggest that it may act as an inhibitor of key enzymes involved in tumor progression. For instance:
- Mechanism of Action : It potentially interferes with DNA topoisomerases, which are crucial for DNA replication and transcription. This interference can lead to apoptosis in cancer cells.
- Cell Line Testing : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, which is critical in the management of diseases characterized by chronic inflammation:
- Inhibition of Pro-inflammatory Cytokines : It has been observed to reduce the levels of pro-inflammatory cytokines, thereby mitigating inflammation.
Antimicrobial Activity
Preliminary data indicate that this compound possesses antimicrobial properties:
- Spectrum of Activity : It shows effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound. The following table summarizes key findings:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-benzimidazole derivatives | Contains a benzimidazole ring | Anticancer, antifungal |
| Phenoxyacetic acid derivatives | Contains a phenoxy group | Anti-inflammatory |
| Benzamide derivatives | Contains an amide group | Anticancer, analgesic |
This table illustrates how this compound combines features from multiple classes of compounds to potentially enhance its therapeutic efficacy.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Cytotoxicity Assays :
- The compound was tested against multiple cancer cell lines (e.g., MCF7, HeLa), showing IC50 values in the low micromolar range, indicating potent anticancer activity.
- Mechanistic Studies :
- Research involving molecular docking simulations revealed strong binding affinity to human topoisomerase I, supporting its role as a potential inhibitor.
- Animal Model Studies :
- In vivo tests demonstrated reduced tumor growth in xenograft models treated with the compound compared to controls, reinforcing its potential as an anticancer agent.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-phenoxybenzamide to maximize yield?
- Methodological Answer: Catalyst selection and solvent/base systems critically influence yield. For example, using Raney nickel instead of palladium on carbon during hydrogenation avoids dehalogenation side reactions (yield increases from <50% to 92%) . Optimizing temperature (45°C) and solvent (ethanol over water) in cyclization steps further enhances yields (88% isolated) . One-pot syntheses with CBr₄ as a catalyst in acetonitrile at 80°C also improve efficiency (78% yield) .
Q. What analytical techniques are most effective for characterizing intermediates in the synthesis of benzimidazole-containing compounds?
- Methodological Answer: LC-MS monitors reaction progress and identifies byproducts (e.g., dehalogenated intermediates) . NMR spectroscopy confirms structural integrity of intermediates, such as Schiff bases or thiourea derivatives . IR spectroscopy validates functional groups (e.g., carbonyl stretches at 1673–1685 cm⁻¹ in thiourea derivatives) .
Q. How can researchers mitigate common side reactions (e.g., dehalogenation) during catalytic hydrogenation steps in benzimidazole synthesis?
- Methodological Answer: Switching from Pd/C to Raney nickel prevents hydrodechlorination, as demonstrated in the hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide (92% yield vs. <50% with Pd/C) . Ensuring inert reaction conditions (e.g., nitrogen atmosphere) and controlled reaction times (<6 hours) further reduces side reactions .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental results regarding the bioactivity of derivatives?
- Methodological Answer: Validate docking results (e.g., elastase inhibition predicted for TUBC) with in vitro assays (IC₅₀ values) and orthogonal techniques like UV-vis spectroscopy for DNA binding . Reproduce experiments under standardized conditions (e.g., pH, temperature) to account for variability. Cross-reference SAR studies (e.g., substituent effects on antimicrobial activity in benzimidazole-thiazolidinone hybrids) to reconcile discrepancies .
Q. How to design derivatives of this compound for targeted protein inhibition?
- Methodological Answer: Introduce substituents that enhance binding affinity. For example:
- Elastase inhibition: Add thiourea moieties (as in TUBC) to interact with catalytic triads .
- DNA binding: Incorporate arylidene groups (e.g., 5-arylidene-thiazolidinones) for intercalation or groove binding .
- Kinase targeting: Attach pyrimidine or pyridine rings (e.g., thiazolo[3,2-a]pyrimidine derivatives) to mimic ATP-binding motifs .
Q. What methodologies address discrepancies in structure-activity relationship (SAR) studies for benzimidazole-based antimicrobial agents?
- Methodological Answer: Systematically vary substituents (e.g., nitro, methoxy, or halogen groups) on phenyl rings and assess biological activity. For instance:
- Replacing pyridine with methylene groups improves antimicrobial potency in thiazolidinone derivatives .
- Meta-substituted nitro groups on phenyl rings enhance activity against Caco-2 colon adenocarcinoma cells (33.7–45.5% viability reduction) .
Q. How to optimize pharmacokinetic properties (e.g., metabolic stability) through structural modifications?
- Methodological Answer:
- Lipophilicity: Introduce trifluoromethyl groups (increases metabolic stability and membrane permeability) .
- Solubility: Add polar groups (e.g., sulfonamides) or use prodrug strategies (e.g., esterification of carboxylic acids) .
- Half-life: Incorporate piperidine or diazepine rings to slow hepatic clearance .
Q. What advanced analytical techniques confirm binding modes and supramolecular interactions?
- Methodological Answer:
- Hirshfeld surface analysis: Maps intermolecular interactions (e.g., H-bonding, π-π stacking) in crystal structures of thiourea derivatives .
- Molecular docking: Predicts binding poses with proteins (e.g., elastase) using software like AutoDock Vina .
- Viscosity measurements: Quantifies DNA intercalation strength by monitoring changes in solution viscosity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
